1,8a-Dihydronaphthalene 1,8a-Dihydronaphthalene
Brand Name: Vulcanchem
CAS No.: 62690-55-5
VCID: VC19454646
InChI: InChI=1S/C10H10/c1-2-6-10-8-4-3-7-9(10)5-1/h1-7,10H,8H2
SMILES:
Molecular Formula: C10H10
Molecular Weight: 130.19 g/mol

1,8a-Dihydronaphthalene

CAS No.: 62690-55-5

Cat. No.: VC19454646

Molecular Formula: C10H10

Molecular Weight: 130.19 g/mol

* For research use only. Not for human or veterinary use.

1,8a-Dihydronaphthalene - 62690-55-5

CAS No. 62690-55-5
Molecular Formula C10H10
Molecular Weight 130.19 g/mol
IUPAC Name 1,8a-dihydronaphthalene
Standard InChI InChI=1S/C10H10/c1-2-6-10-8-4-3-7-9(10)5-1/h1-7,10H,8H2
Standard InChI Key UKMSALUGVCKANE-UHFFFAOYSA-N
Canonical SMILES C1C=CC=C2C1C=CC=C2

Structural and Isomeric Characteristics

Molecular Architecture

1,8a-DHN belongs to the dihydronaphthalene family, featuring a naphthalene backbone with two hydrogen atoms added across the 1 and 8a positions. This partial saturation introduces strain and reactivity, distinguishing it from fully aromatic naphthalene. The compound exists in two isomeric forms: cis-1,8a-DHN and trans-1,8a-DHN, depending on the spatial arrangement of substituents around the saturated bonds .

Table 1: Comparative Structural Properties of Dihydronaphthalene Isomers

IsomerDouble Bond PositionStabilityReactivity Profile
1,8a-DHN1-8aModerateHigh photochemical activity
1,4-DHN1-4HighThermal stability
4a,8a-DHN4a-8aLowProne to ring-opening

The cis and trans configurations of 1,8a-DHN influence its photophysical behavior. For instance, the cis isomer exhibits solvatochromism, with absorption spectra shifting in response to solvent polarity .

Synthesis and Reaction Pathways

Photochemical Cyclization

A primary route to 1,8a-DHN involves the photocyclization of (E)-2-isopropylidene-3-[1-(3,4,5-trimethoxyphenyl)ethylidene]succinic anhydride. Upon UV irradiation, this precursor undergoes a [4π] electrocyclic reaction, forming the deep blue 1,8a-DHN intermediate . The reaction proceeds via a conrotatory mechanism, with the stereochemistry of the starting material dictating the isomer formed.

Key Reaction Conditions:

  • Light Source: 365 nm UV lamp

  • Solvent: Dichloromethane or toluene

  • Quantum Yield: 0.45 ± 0.03 (measured at 298 K)

The photogenerated 1,8a-DHN is metastable, undergoing competitive thermal pathways:

  • 1,5-Hydride Shift: Converts to 1,2-DHN, a colorless product.

  • Ring-Opening: Reverts to the original anhydride via retro-electrocyclization.

Deuterium-labeling studies (5,8a-dideuterio-1,8a-DHN) reveal that the 1,5-H shift is suppressed at ambient temperatures, isolating ring-opening as the dominant degradation pathway .

Photoredox-Mediated Synthesis

Recent advances employ photoredox catalysis to generate 1,8a-DHN derivatives. In a one-pot sequence, epoxides are activated by visible light to form carbonyl ylides, which undergo [3+2] cycloaddition with dipolarophiles. Subsequent acid treatment rearranges the cycloadducts into 1,8a-DHN lignans .

Table 2: Optimization of Photoredox Conditions

ParameterOptimal ValueImpact on Yield
CatalystIr(ppy)₃85%
Light Intensity15 W blue LED78%
SolventAcetonitrile92%
Temperature25°C88%

Industrial-Scale Preparation

The Alfin catalyst system—a sodium dispersion in hydrocarbon solvents—facilitates large-scale 1,8a-DHN production. Key steps include:

  • Reduction: Naphthalene reacts with sodium and isopropanol at 110–175°C, yielding 1,8a-DHN (88% selectivity) .

  • Purification: Sequential water washes remove sodium hydroxide and alcohol byproducts.

  • Drying: Azeotropic distillation with hexane achieves >99% purity .

Critical Process Parameters:

  • Sodium Particle Size: <10 µm (prevents agglomeration)

  • Reaction Time: 3–20 hours

  • Water-to-Solvent Ratio: 0.7:1–1.0:1 (minimizes 1,2-DHN formation)

Photochromic and Thermal Behavior

Solvatochromic Effects

1,8a-DHN exhibits pronounced solvatochromism, with λₘₐₐ shifting from 580 nm in hexane to 620 nm in dimethylformamide. This property stems from charge-transfer interactions between the electron-rich dihydronaphthalene core and polar solvents .

Kinetic Analysis of Thermal Fade

The thermal stability of 1,8a-DHN is solvent-dependent. In toluene, the fade rate follows first-order kinetics with:

  • Activation Energy (Eₐ): 92.4 kJ/mol

  • Half-Life (t₁/₂): 12.3 minutes at 25°C

Deuterated analogs show no 1,5-H shift, confirming that ring-opening dominates degradation in non-polar media .

Applications in Materials and Medicinal Chemistry

Photochromic Materials

1,8a-DHN’s reversible color change under UV/visible light makes it suitable for:

  • Optical Data Storage: High-density memory devices utilizing its bistable states.

  • Smart Windows: Light-responsive coatings that modulate transparency.

Lignan Synthesis

The photoredox route enables efficient access to aryltetralin lignans, which exhibit antitumor and antiviral activities. For example, justicidin E—a 1,8a-DHN derivative—shows IC₅₀ values of 0.8 µM against KB carcinoma cells .

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